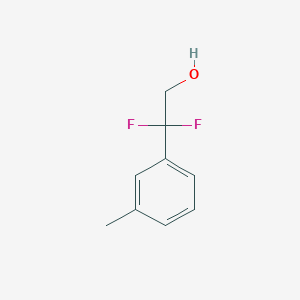
2,2-Difluoro-2-(3-methylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(3-methylphenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Difluoro-2-(3-methylphenyl)ethanol typically involves the reduction of difluoroacetates. One common method includes using lithium aluminum hydride as a reducing agent. The reaction is carried out at low temperatures, typically between -20°C to 0°C, to ensure high yield and purity .
Industrial Production Methods: For large-scale industrial production, the same reduction method can be applied, with careful control of reaction conditions to maintain consistency and quality. The raw materials, such as methyl difluoroacetate or ethyl difluoroacetate, are readily available, making this method feasible for commercial production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-2-(3-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of difluoroalkanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of difluoroacetophenone.
Reduction: Formation of 2,2-difluoroethane.
Substitution: Formation of various substituted tolyl derivatives.
Applications De Recherche Scientifique
Organic Synthesis
2,2-Difluoro-2-(3-methylphenyl)ethanol serves as a valuable intermediate in organic synthesis. Its difluorinated structure allows it to participate in various reactions, leading to the formation of more complex molecules. This compound can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity profile.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Research indicates that compounds with similar difluorinated structures often exhibit enhanced biological activity due to increased binding affinity to biological targets.
Potential Therapeutic Applications :
- Anti-inflammatory Agents : Studies suggest that difluoromethyl-containing compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
- Antitumor Activity : Research has shown that modifications in the phenyl ring of difluorinated compounds can significantly impact antiproliferative potency against cancer cell lines.
Case Study 1: Antitumor Activity
A study investigating the cytotoxic effects of difluoromethyl-containing compounds revealed that structural modifications significantly influenced biological activity. The introduction of electron-donating groups enhanced antiproliferative potency against breast cancer cell lines.
Case Study 2: Inflammation Model
In a model of acute inflammation, a related compound demonstrated a marked reduction in edema formation when administered prior to inflammatory stimuli. This suggests that this compound may possess protective effects against inflammation.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-2-(3-methylphenyl)ethanol exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with various molecular targets. This can lead to modifications in the activity of enzymes and receptors, thereby influencing biological pathways .
Comparaison Avec Des Composés Similaires
- 2,2-Difluoroethanol
- 2,2-Difluoroethylamine
- 2,2-Difluoroethylthiol
Comparison: 2,2-Difluoro-2-(3-methylphenyl)ethanol is unique due to the presence of the tolyl group, which imparts distinct chemical properties compared to other difluoroethyl compounds. This uniqueness makes it particularly valuable in medicinal chemistry for designing drugs with specific pharmacokinetic properties .
Propriétés
Formule moléculaire |
C9H10F2O |
|---|---|
Poids moléculaire |
172.17 g/mol |
Nom IUPAC |
2,2-difluoro-2-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O/c1-7-3-2-4-8(5-7)9(10,11)6-12/h2-5,12H,6H2,1H3 |
Clé InChI |
UPIVJZKUPXXOJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CO)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













